molecular formula C12H17N3O B2983991 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide CAS No. 1706456-08-7

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide

Cat. No.: B2983991
CAS No.: 1706456-08-7
M. Wt: 219.288
InChI Key: YYQJHLUTPAHBPX-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a carboxamide group, a methyl group at the 1-position, and a meta-aminophenyl moiety at the 4-position. The meta-aminophenyl group is a critical structural motif, often associated with bioactivity in pharmaceuticals, including kinase inhibition or receptor modulation .

Properties

IUPAC Name

4-(3-aminophenyl)-1-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15-6-10(11(7-15)12(14)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7,13H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJHLUTPAHBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the aminophenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Synthesis Method Applications Key Findings
4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide Pyrrolidine carboxamide 3-aminophenyl, methyl group Likely condensation/cyclization (inferred) Pharmaceutical research (e.g., CNS agents) Meta-substitution may optimize target binding
2-(3-Aminophenyl)benzothiazole Benzothiazole 3-aminophenyl Condensation with sulfonyl chlorides in pyridine/Ac₂O Anticancer sulfonamides Meta-substitution enhances antitumor activity vs. para isomers
12G1-AG-Terphenyldiamine Terphenyl diamine Bis(3-aminophenyl), dendrons Percec-type dendron synthesis Liquid crystal polymers Dendritic architecture improves thermal stability (>300°C)
Polymer (CAS 1980007-59-7) Acrylic polymer N-(3-aminophenyl) derivative Radical polymerization Coatings, adhesives Aminophenyl enhances crosslinking and UV resistance

Key Comparative Insights

Core Scaffold Differences
  • Pyrrolidine vs. Benzothiazole: The pyrrolidine carboxamide scaffold offers conformational flexibility and hydrogen-bonding capacity, advantageous for CNS drug design. In contrast, 2-(3-aminophenyl)benzothiazole’s rigid benzothiazole core is associated with DNA intercalation and topoisomerase inhibition in anticancer agents .
  • Terphenyl Diamines: These dendronized structures exhibit supramolecular self-assembly, enabling applications in nanotechnology. The target compound’s simpler pyrrolidine structure lacks such complexity but may offer easier synthetic scalability .
Role of the Meta-Aminophenyl Group
  • Bioactivity: In both 4-(3-aminophenyl)-1-methylpyrrolidine-3-carboxamide and 2-(3-aminophenyl)benzothiazole, the meta-aminophenyl group is critical for target engagement. Evidence suggests meta-substitution improves steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogs .
  • Material Science: In polymers (e.g., CAS 1980007-59-7), the 3-aminophenyl group facilitates post-polymerization modifications, such as diazonium coupling, enhancing material durability .
Thermal and Chemical Stability
  • Terphenyl diamines exhibit exceptional thermal stability (>300°C) due to aromatic stacking, whereas the pyrrolidine carboxamide may degrade at lower temperatures (~200°C) . Polymer analogs leverage aminophenyl groups for chemical resistance, a property less relevant to the monomeric target compound .

Biological Activity

The compound 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide can be characterized by its specific molecular structure, which includes a pyrrolidine ring substituted with an amine and a carboxamide group. The structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide exhibits moderate antibacterial activity. In a study comparing various derivatives, this compound demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm, respectively . This suggests its potential utility in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, compounds similar to 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide displayed selective activity against colon carcinoma cells, achieving IC50 values in the sub-micromolar range . This highlights its potential as a lead compound in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or other proteins crucial for tumor growth and bacterial survival. Understanding these mechanisms is essential for optimizing its therapeutic applications.

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial properties of various analogs of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide. The results indicated that while many analogs were inactive, this particular compound showed significant antibacterial effects .
  • Anticancer Activity : In another investigation focusing on anticancer effects, researchers found that derivatives of this compound inhibited the growth of several cancer cell lines. The most potent derivatives achieved IC50 values lower than 1 µM against colon cancer cells, suggesting strong antiproliferative effects .

Table 1: Antimicrobial Activity of 4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli17

Table 2: Anticancer Activity Against Colon Carcinoma Cell Lines

CompoundIC50 (µM)
4-(3-Aminophenyl)-1-methylpyrrolidine-3-carboxamide<1
Analog A0.4
Analog B0.7

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